molecular formula C10H16N4O B2758331 N-(3-(Piperidin-3-yl)-1h-pyrazol-4-yl)acetamide CAS No. 1803597-48-9

N-(3-(Piperidin-3-yl)-1h-pyrazol-4-yl)acetamide

Katalognummer: B2758331
CAS-Nummer: 1803597-48-9
Molekulargewicht: 208.265
InChI-Schlüssel: ITZKOXSWMWGCGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-(Piperidin-3-yl)-1H-pyrazol-4-yl)acetamide is a heterocyclic compound featuring a pyrazole core substituted with a piperidin-3-yl group at position 3 and an acetamide group at position 4.

Eigenschaften

IUPAC Name

N-(5-piperidin-3-yl-1H-pyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-7(15)13-9-6-12-14-10(9)8-3-2-4-11-5-8/h6,8,11H,2-5H2,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZKOXSWMWGCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(NN=C1)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Piperidin-3-yl)-1h-pyrazol-4-yl)acetamide typically involves the formation of the piperidine and pyrazole rings followed by their linkage through an acetamide bond. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized via hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium . The pyrazole ring can be formed through cyclization reactions involving hydrazines and 1,3-diketones .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of continuous flow reactors and advanced catalytic systems to ensure efficient and scalable production .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-(Piperidin-3-yl)-1h-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

N-(3-(Piperidin-3-yl)-1H-pyrazol-4-yl)acetamide and its derivatives have been investigated for various pharmacological properties. The pyrazole ring system is known for its versatility in drug design, leading to compounds with significant biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit antitumor properties. For instance, compounds containing the pyrazole moiety have shown efficacy against various cancer cell lines, with studies suggesting that structural modifications can enhance their potency. The introduction of substituents on the pyrazole ring can influence the mechanism of action and selectivity towards cancer cells .

Anti-inflammatory Effects

Several studies have demonstrated that this compound derivatives possess anti-inflammatory properties. For example, compounds were evaluated using carrageenan-induced paw edema models in rats, revealing significant reductions in inflammation compared to control groups . Structural variations, such as electron-donating groups on the pyrazole ring, were correlated with increased anti-inflammatory activity.

Antimicrobial Properties

The antimicrobial potential of pyrazole derivatives has also been explored extensively. Compounds similar to this compound have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profiles of this compound and its analogs. SAR studies have indicated that:

  • Substituent Effects : The presence of specific functional groups can significantly enhance biological activity.
  • Ring Modifications : Alterations to the piperidine or pyrazole rings can lead to improved selectivity and potency against targeted diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions, including cyclization and acylation processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds .

Anti-tuberculosis Activity

A recent study highlighted the anti-tuberculosis activity of pyrazole derivatives, including those related to this compound. These compounds were evaluated for their Minimum Inhibitory Concentration (MIC) values, demonstrating promising results against Mycobacterium tuberculosis .

Potassium Channel Activation

Another significant application involves the activation of G protein-gated inwardly rectifying potassium channels (GIRK). Compounds derived from this compound have been identified as potent activators of these channels, which are crucial in regulating neuronal excitability and cardiac function .

Wirkmechanismus

The mechanism of action of N-(3-(Piperidin-3-yl)-1h-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets. The piperidine and pyrazole rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Core Structural Features

The compound shares a common pyrazole-acetamide backbone with several analogs, but substituent variations critically modulate its properties:

Compound Name/ID Substituents on Pyrazole Molecular Formula Molecular Weight Key Functional Groups Reference
Target Compound (HCl salt) 3-Piperidin-3-yl C10H16N4O·HCl 248.72 (base) Acetamide, Piperidine
Compound 37 (Ev2) 3-Chlorophenyl, Benzotriazol C24H20ClN5O2 465.90 Benzotriazol, Chlorophenyl
SB95-0435 (Ev10) 3-(4-Methoxyphenyl), Piperidinyl C25H37N5O2 439.6 Methoxyphenyl, Piperidine
ZINC96007907 (Ev3) 1-Methyl-3-phenyl C18H22N4O2 326.40 Methyl, Phenyl, Piperidine
CAS 942920-74-3 (Ev12) 1-Ethyl-3-(4-nitrophenyl) C32H26N6O5S 606.66 Nitrophenyl, Sulfonyl

Key Observations :

  • Piperidine vs. Aromatic Substitutions: The target’s piperidine group (basic, hydrogen-bond donor) contrasts with electron-withdrawing substituents like nitro (Ev12) or bulky benzotriazol (Ev2), which may reduce solubility but enhance target affinity in specific contexts .
  • Methoxy Groups : SB95-0435 (Ev10) includes a methoxyphenyl group, which could improve lipophilicity compared to the target’s piperidine .

Physicochemical Properties

Limited experimental data are available for the target compound, but analogs provide insights:

  • Polar Surface Area (PSA) : A nitro-containing analog (Ev11) has a PSA of 136.56 Ų, suggesting moderate polarity . The target’s piperidine may lower PSA, enhancing membrane permeability.
  • pKa : The nitro-substituted compound (Ev11) has a predicted pKa of 5.32, while the target’s piperidine (basic N, pKa ~10–11) would confer higher basicity, affecting ionization and solubility .
  • Density/Solubility : Substituted aryl groups (e.g., Ev2, Ev12) increase density (1.56 g/cm³ predicted for Ev11) but may reduce aqueous solubility compared to the target’s hydrochloride salt .

Hydrogen Bonding and Crystal Packing

Piperidine’s NH group in the target compound could participate in hydrogen bonding, influencing crystal packing (as discussed in Ev4’s analysis of Etter’s hydrogen-bonding rules).

Biologische Aktivität

N-(3-(Piperidin-3-yl)-1H-pyrazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring linked to a pyrazole moiety, which is known for its biological activity. The molecular formula is C12H16N4O, and it possesses characteristics typical of compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Pyrazole derivatives often act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Studies have shown that modifications in the pyrazole ring can enhance selectivity towards specific COX isoforms .
  • Antimicrobial Effects : The compound has demonstrated synergy with existing antibiotics, enhancing their efficacy against resistant strains of bacteria such as Staphylococcus aureus and Staphylococcus epidermidis with minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL .
  • Anticancer Properties : Research indicates that certain pyrazole derivatives can inhibit cell proliferation in cancer cell lines. For instance, structural modifications have led to compounds that exhibit IC50 values comparable to established anticancer agents like erlotinib .

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory properties through various in vivo models. The compound's ability to reduce paw edema in carrageenan-induced inflammation models highlights its potential as a non-steroidal anti-inflammatory drug (NSAID). Comparative studies showed that its activity could rival that of traditional NSAIDs like indomethacin .

Antimicrobial Activity

The compound has exhibited promising antimicrobial activity against a range of pathogens. A study reported significant bactericidal effects with MIC values indicating strong potential against resistant bacterial strains. This suggests that this compound could serve as a lead compound for developing new antibiotics .

Anticancer Activity

In vitro studies on various cancer cell lines have demonstrated that the compound can induce apoptosis and inhibit cell growth. Notably, it has shown efficacy against breast cancer cells (MCF-7), with IC50 values indicating potent antiproliferative effects .

Table 1: Biological Activity Summary

Activity TypeAssay MethodResult
Anti-inflammatoryCarrageenan-induced paw edemaSignificant reduction compared to control
AntimicrobialMIC against S. aureusMIC: 0.22 - 0.25 μg/mL
AnticancerMCF-7 cell proliferationIC50: 0.08 μM

Table 2: Structure-Activity Relationship (SAR)

CompoundStructureIC50 (μM)Comments
This compoundStructure0.08Potent against MCF-7
Derivative AStructure0.15Moderate activity
Derivative BStructure>50Poor solubility

Case Studies

  • Anti-inflammatory Efficacy : In a study assessing the anti-inflammatory properties of various pyrazole derivatives, this compound was found to significantly reduce inflammation markers in animal models, suggesting its potential for treating inflammatory diseases.
  • Antimicrobial Synergy : A combination study with ciprofloxacin revealed that this compound enhances the antimicrobial effect against Staphylococcus aureus, indicating its utility in overcoming antibiotic resistance.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.